molecular formula C30H22N4O3S4 B2697260 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide CAS No. 325987-85-7

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2697260
CAS No.: 325987-85-7
M. Wt: 614.77
InChI Key: CJLKRJUVWUDDLO-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide is a bis-benzothiazole derivative characterized by two 1,3-benzothiazole cores linked via a phenoxy-carbamoyl scaffold. Each benzothiazole moiety is substituted with a methylsulfanyl (-SMe) group at position 2 and a carbamoyl (-CONH-) group at position 4. The methylsulfanyl groups may enhance lipophilicity, while the carbamoyl and ether linkages could facilitate hydrogen bonding and π-π interactions, critical for molecular recognition .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O3S4/c1-38-29-33-23-13-7-19(15-25(23)40-29)31-27(35)17-3-9-21(10-4-17)37-22-11-5-18(6-12-22)28(36)32-20-8-14-24-26(16-20)41-30(34-24)39-2/h3-16H,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKRJUVWUDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)N=C(S6)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the formation of the amide bond and the attachment of the phenoxy group. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzothiazole rings or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole rings or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups results in sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings.

Scientific Research Applications

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Bis-1,3-benzothiazole -SMe (x2), -CONH- (x2), phenoxy linker Not provided Potential kinase/DNA interaction
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 1,3-benzothiazole -SMe, -SO2N(Me)Bn, methoxy, methyl 481.6 Kinase inhibition (hypothetical)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-thiadiazole Phenylcarbamoyl, methoxy, ester 369.4 Synthetic intermediate
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones 1,2,4-triazole Sulfonyl, difluorophenyl, thione ~450–500 (estimated) Antifungal/antibacterial activity

Key Observations:

Benzothiazole vs. Heterocyclic Cores : The target compound’s benzothiazole cores differ from thiadiazole () or triazole () cores in electronic properties and hydrogen-bonding capacity. Benzothiazoles exhibit stronger π-π stacking due to fused aromatic systems, whereas thiadiazoles and triazoles offer diverse hydrogen-bonding sites (e.g., thione in triazoles ).

Substituent Effects :

  • Methylsulfanyl (-SMe) : Enhances lipophilicity (logP ~4.2 in ’s analogue) compared to polar groups like methoxy (-OMe) or sulfonamides (-SO2NHR) .
  • Carbamoyl (-CONH-) : Facilitates hydrogen bonding with biological targets, unlike ester or sulfamoyl groups in analogues .

Linker Diversity: The phenoxy-carbamoyl linker in the target compound provides conformational flexibility and dual hydrogen-bonding sites, contrasting with rigid sulfonyl or ester linkers in analogues .

Hydrogen-Bonding and Reactivity:

  • IR Spectral Analysis : The target compound’s carbamoyl groups likely show ν(C=O) stretches at ~1660–1680 cm⁻¹ (cf. 1663–1682 cm⁻¹ in ’s hydrazinecarbothioamides). However, the absence of thiol (-SH) bands (2500–2600 cm⁻¹) distinguishes it from thione tautomers in triazole derivatives .
  • Cross-Reactivity Implications : The methylsulfanyl and carbamoyl groups may reduce cross-reactivity in biological assays compared to sulfonamides () or thiadiazoles (), which share broader antibody recognition profiles .

Biological Activity

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDescription
Molecular Formula C21H20N2O2S2
Molecular Weight 396.52 g/mol
IUPAC Name This compound
SMILES Notation C1=CC=C(C(=C1)C(=O)N2=C(SC2)C(=C(C=C2)S)C(=O)N3=CC=C(C=C3)O)F

Biological Activity Overview

The biological activities of benzothiazole derivatives, including the compound , have been extensively studied. These activities include:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antibacterial and antifungal properties. For example, studies have indicated that related compounds exhibit minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
  • Antitumor Activity : Research indicates that certain benzothiazole derivatives can inhibit tumor cell proliferation. In vitro studies demonstrated that compounds with similar structures can moderate inhibitory activities against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • Antiviral Properties : Some derivatives have been reported to possess antiviral activities, which are often dependent on the specific substituents on the benzothiazole ring. The structure–activity relationship (SAR) suggests that modifications can enhance efficacy against viral targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : It may disrupt signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of related compounds:

  • Antimicrobial Efficacy Study : A study assessed the antibacterial effects of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of efficacy, with some achieving MIC values below 50 μg/mL .
  • Anticancer Activity Assessment : In vitro testing on human cancer cell lines revealed that certain benzothiazoles significantly inhibited cell growth at concentrations ranging from 10 to 100 μM. The most potent compounds were identified through IC50 values, with some showing values as low as 6 μM against specific targets .
  • Antiviral Studies : Research into the antiviral properties of benzothiazole derivatives indicated promising results against certain viruses, with modifications to the side chains enhancing activity against viral replication .

Q & A

Basic: What are the established synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. First, prepare the benzothiazole-6-amine core via cyclization of 2-mercaptoaniline derivatives with methylsulfanyl substituents. Next, activate the carbonyl groups (e.g., using pivaloyl chloride or trichloroisocyanuric acid) to form amide and carbamoyl linkages between the benzothiazole units and the central phenoxybenzamide scaffold . Purification via column chromatography (silica gel, gradient elution) or recrystallization (acetonitrile/ethanol) is critical. Monitor purity using HPLC (>95%) and confirm structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, incubation time) or structural analogs with minor substitutions (e.g., fluorinated vs. methyl groups). Design comparative studies using standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays) and include positive controls. Cross-validate findings with molecular docking to assess target binding affinity differences caused by substituent effects (e.g., methylsulfanyl vs. methoxy groups) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm methylsulfanyl groups (~2.5 ppm for SCH3_3) and aromatic linkages. 2D techniques (COSY, HSQC) resolve overlapping signals in the benzothiazole-phenoxy region .
  • HRMS : Exact mass determination (e.g., ESI-HRMS) to verify molecular formula.
  • FT-IR : Confirm amide bonds (1650–1680 cm1^{-1}) and ether linkages (1250 cm1^{-1}) .

Advanced: What strategies enhance target specificity and reduce off-target interactions?

Methodological Answer:
Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methylsulfanyl with sulfonyl or halogens). Use computational tools (e.g., molecular dynamics simulations) to predict binding pocket compatibility. Validate with competitive binding assays (e.g., SPR or fluorescence polarization) against related targets .

Basic: How can solubility be improved for in vitro assays?

Methodological Answer:
Employ co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or formulate as sodium/potassium salts via sulfonamide deprotonation. Alternatively, synthesize PEGylated derivatives or use cyclodextrin inclusion complexes. Monitor solubility via UV-Vis spectroscopy and adjust pH to stabilize ionizable groups .

Advanced: How to design experiments for elucidating the mechanism of action (MoA)?

Methodological Answer:
Combine in vitro target profiling (e.g., kinase inhibitor panels) with in silico approaches (docking to ATP-binding pockets). Use CRISPR-Cas9 knockout models to validate target dependency. For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) .

Basic: What are the stability considerations under varying experimental conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C; monitor degradation via HPLC.
  • pH Stability : Test in buffers (pH 3–10) to identify labile bonds (e.g., amide hydrolysis in acidic conditions).
  • Light Sensitivity : Use amber vials if benzothiazole rings show UV-induced isomerization .

Advanced: How can AI/ML optimize reaction conditions for derivative synthesis?

Methodological Answer:
Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. Use COMSOL Multiphysics for simulating heat/mass transfer in scaled-up reactions. Validate predictions with high-throughput robotic screening (e.g., 96-well plates) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antiproliferative Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for dehydrogenases).
  • Antimicrobial Activity : Broth microdilution (MIC determination) .

Advanced: How to address low reproducibility in pharmacological data?

Methodological Answer:
Standardize protocols for:

  • Compound Handling : Use anhydrous solvents, inert atmospheres for hygroscopic intermediates.
  • Cell Culture : Authenticate cell lines (STR profiling) and control passage numbers.
  • Data Normalization : Include internal controls (e.g., housekeeping genes in qPCR) and report IC50_{50} values with 95% confidence intervals .

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